(1R,2R)-N-(Trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamine
Overview
Description
(1R,2R)-N-(Trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamine, also known as 1,2-diphenylethane-1,2-diamine trifluoromethylsulfonyl (1R,2R-DTFE), is an organosulfur compound that has been studied extensively for its wide range of applications in scientific research. It is a colorless liquid that is soluble in many organic solvents and is used in various fields such as organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Asymmetric Catalysis
The compound has been prominently utilized in asymmetric catalysis, demonstrating its effectiveness in enhancing enantioselectivity in various chemical reactions. For instance, it served as a catalyst in the asymmetric Mannich reaction of cyclic N-sulfonyl trifluoromethylated ketimines, achieving high enantioselectivity and providing access to enantioenriched benzo-fused cyclic sulfamidate N-heterocycles (Duan, Hui-Xin et al., 2020). Similarly, in the realm of catalytic enantioselective Michael addition reactions, it proved instrumental in generating high degrees of structural generality and synthetic value for compounds bearing pharmacophoric 3-fluorooxindole moiety (Zhu, Yi et al., 2019).
Metal Complex Synthesis
Research also highlights its utility in synthesizing metal complexes, serving as a ligand in palladium(II) complexes. These complexes demonstrated significant catalytic activity for the allylic alkylation, underscoring the chemical’s potential in facilitating complex organic transformations (Sauthier, M. et al., 2000).
Chiral Ligand Synthesis
Further, its application extends to the synthesis of chiral ligands, where it has been employed to develop novel chiral tetradentate bisferrocenyl ligands. These ligands, characterized by various spectroscopic techniques, have contributed to the advancement in chiral materials science, showcasing the compound’s role in constructing complex chiral architectures (Xiao, Huang, 2007).
Chemical Characterization
Its significance is also evident in chemical characterization studies, where it has been utilized as a chiral solvating agent for the determination of optical purity in substances like camphorsulfonic acid. This demonstrates its utility in analytical chemistry for assessing enantiomeric purity (Cheng, H. et al., 2022).
properties
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBMTDKHCXCSNA-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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